Cas no 2173996-60-4 (5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride)

5,6,7,8-テトラヒドロキノキサリン-2-カルボン酸塩酸塩は、有機合成や医薬品中間体として重要な化合物です。その構造的特徴から、キノキサリン骨格を有する誘導体の合成に有用であり、特に医薬品開発分野で注目されています。塩酸塩形態であるため、高い安定性と溶解性を示し、実験操作が容易です。また、この化合物は生体適合性が高く、薬理活性研究においても応用可能です。純度の高い製品は再現性のある実験結果を得るために不可欠であり、精密有機合成において信頼性の高い試薬として利用されています。

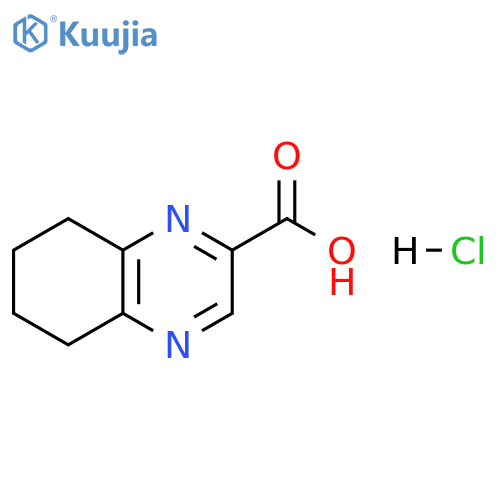

2173996-60-4 structure

商品名:5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride

5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-Quinoxalinecarboxylic acid, 5,6,7,8-tetrahydro-, hydrochloride (1:1)

- 5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride

- 2173996-60-4

- EN300-1664609

- 5,6,7,8-Tetrahydroquinoxaline-2-carboxylic acid;hydrochloride

-

- インチ: 1S/C9H10N2O2.ClH/c12-9(13)8-5-10-6-3-1-2-4-7(6)11-8;/h5H,1-4H2,(H,12,13);1H

- InChIKey: CXJZSLGZHQELNX-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(CCCC2)N=CC=1C(O)=O.[H]Cl

計算された属性

- せいみつぶんしりょう: 214.0509053g/mol

- どういたいしつりょう: 214.0509053g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 208

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.1Ų

5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1664609-2.5g |

5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride |

2173996-60-4 | 95% | 2.5g |

$1735.0 | 2023-05-26 | |

| Enamine | EN300-1664609-0.05g |

5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride |

2173996-60-4 | 95% | 0.05g |

$205.0 | 2023-05-26 | |

| Enamine | EN300-1664609-0.1g |

5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride |

2173996-60-4 | 95% | 0.1g |

$306.0 | 2023-05-26 | |

| Enamine | EN300-1664609-5.0g |

5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride |

2173996-60-4 | 95% | 5g |

$2566.0 | 2023-05-26 | |

| Enamine | EN300-1664609-0.25g |

5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride |

2173996-60-4 | 95% | 0.25g |

$438.0 | 2023-05-26 | |

| Enamine | EN300-1664609-1.0g |

5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride |

2173996-60-4 | 95% | 1g |

$884.0 | 2023-05-26 | |

| Aaron | AR01FKQI-2.5g |

5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride |

2173996-60-4 | 95% | 2.5g |

$2411.00 | 2025-02-14 | |

| 1PlusChem | 1P01FKI6-250mg |

5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride |

2173996-60-4 | 95% | 250mg |

$604.00 | 2023-12-19 | |

| 1PlusChem | 1P01FKI6-500mg |

5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride |

2173996-60-4 | 95% | 500mg |

$916.00 | 2023-12-19 | |

| Aaron | AR01FKQI-500mg |

5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride |

2173996-60-4 | 95% | 500mg |

$976.00 | 2025-02-14 |

5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride 関連文献

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229

2173996-60-4 (5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid hydrochloride) 関連製品

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量